2,4-Difluoro-5-(trifluoromethyl)pyrimidine
Overview
Description
2,4-Difluoro-5-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound with the molecular formula C5H2F5N2
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, playing a crucial role in numerous biological processes .
Mode of Action
Pyrimidine derivatives are generally involved in the synthesis of DNA and RNA, and they can inhibit or enhance the activity of certain enzymes, thereby affecting cellular functions .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence various biochemical pathways, including nucleotide synthesis and metabolism .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (21698) and density (1609 g/mL at 25 °C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of 2,4-Difluoro-5-(trifluoromethyl)pyrimidine may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
2,4-Difluoro-5-(trifluoromethyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Agrochemicals: The compound is used in the development of herbicides and fungicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, for electronic and optical applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but with chlorine atoms instead of fluorine.
2,4-Difluoro-5-methylpyrimidine: Contains a methyl group instead of a trifluoromethyl group.
2,4-Difluoro-5-(trifluoromethyl)benzene: A benzene derivative with similar substituents.
Uniqueness
2,4-Difluoro-5-(trifluoromethyl)pyrimidine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYCPKOAGWDZKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF5N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265376 | |
Record name | 2,4-Difluoro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153600-17-0 | |
Record name | 2,4-Difluoro-5-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153600-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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